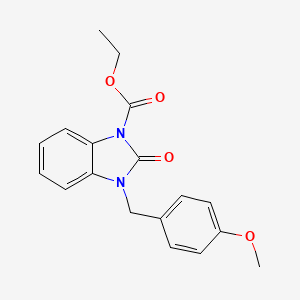

ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Description

Ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a substituted benzimidazole derivative characterized by a 1,3-benzimidazolone core with a 4-methoxybenzyl group at position 3 and an ethoxycarbonyl group at position 1. Benzimidazole derivatives are renowned for their diverse pharmacological activities, including antiulcer, antiviral, and anticancer properties . The ethoxycarbonyl group contributes to the compound’s lipophilicity and may influence its binding affinity in biological systems.

While direct structural data for this compound are absent in the provided evidence, insights can be extrapolated from analogous benzimidazole derivatives. For example, the Cambridge Structural Database (CSD) contains over 250,000 small-molecule crystal structures, many of which include benzimidazole-based compounds, enabling comparative analyses of bond lengths, angles, and packing motifs .

Propriétés

IUPAC Name |

ethyl 3-[(4-methoxyphenyl)methyl]-2-oxobenzimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-3-24-18(22)20-16-7-5-4-6-15(16)19(17(20)21)12-13-8-10-14(23-2)11-9-13/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPADPSFGUKWDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325700 | |

| Record name | ethyl 3-[(4-methoxyphenyl)methyl]-2-oxobenzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666311 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339013-65-9 | |

| Record name | ethyl 3-[(4-methoxyphenyl)methyl]-2-oxobenzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves a multi-step process. One common method includes the condensation of o-phenylenediamine with ethyl 4-methoxybenzylideneacetate under acidic conditions to form the benzimidazole core. This is followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the methoxybenzyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C18H18N2O4

- Molecular Weight : 326.35 g/mol

- CAS Number : 339013-65-9

The structure comprises a benzimidazole core, which is known for its diverse biological activities. The presence of the methoxybenzyl group enhances its lipophilicity and biological activity.

Anticancer Activity

Research indicates that compounds similar to ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate exhibit significant anticancer properties. For instance, derivatives of benzimidazoles have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In studies, such compounds demonstrated IC50 values in the micromolar range against different cancer types, suggesting their potential as effective chemotherapeutic agents .

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antimicrobial activity. Ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial cell membranes, leading to cell death. Studies have reported minimum inhibitory concentrations (MIC) that highlight its potential as an antibacterial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Research shows that certain benzimidazole derivatives can inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process. The ability to modulate inflammatory pathways positions such compounds as candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate. Modifications at various positions on the benzimidazole ring can significantly impact its biological activity:

| Modification Position | Effect on Activity |

|---|---|

| 4-position (methoxy) | Increases lipophilicity and potency |

| 7-position (substituents) | Alters selectivity towards targets |

Research continues to explore how different substituents can enhance or diminish activity against specific biological targets .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Anticancer Study : A study involving a series of benzimidazole derivatives showed that those with a methoxy group exhibited superior anticancer activity compared to their non-substituted counterparts .

- Antimicrobial Efficacy : Another investigation reported that ethyl 3-(4-methoxybenzyl)-2-oxo derivatives demonstrated significant antibacterial effects against resistant strains of bacteria, marking them as potential candidates for new antibiotic therapies .

Mécanisme D'action

The mechanism of action of ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Selected Benzimidazole Derivatives

Key Observations:

Electron-withdrawing groups (e.g., Br, Cl in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in the target) enhance stability against oxidative metabolism .

Crystal Packing :

- In , C–H···O hydrogen bonds and C–H···π interactions stabilize inversion dimers and columnar stacking along the b-axis. The target compound’s methoxy group may engage in similar interactions, though with altered geometry due to smaller substituents.

The target compound’s 4-methoxybenzyl group may adopt a more coplanar arrangement, enhancing crystallinity .

Computational and Analytical Insights

Software Tools :

Hydrogen Bonding :

- In , bifurcated hydrogen bonds (e.g., O2 accepting H from C9 and C13) contribute to thermal stability. The target compound’s methoxy oxygen may act as a weaker H-bond acceptor compared to phthalimido carbonyls .

Activité Biologique

Ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS No. 339013-65-9) is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies.

The compound has the following chemical properties:

- Molecular Formula : C18H18N2O4

- Molecular Weight : 326.35 g/mol

- Boiling Point : Approximately 476.4 °C (predicted)

- Density : 1.287 g/cm³ (predicted)

- pKa : 0.03 (predicted) .

Benzimidazole derivatives are known for their diverse biological activities, which often stem from their ability to interact with various biological targets. Ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has been studied for its potential mechanisms against specific pathogens and cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have demonstrated that certain benzimidazole derivatives exhibit minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against susceptible strains of tuberculosis .

Anticancer Activity

The anticancer properties of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. A study on related benzimidazole derivatives revealed that they exhibit cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and human acute monocytic leukemia (U937). The mechanism involves the activation of apoptotic pathways, as evidenced by increased levels of p53 and caspase activation .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Range | Reference |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | 4 - 32 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | IC50 ~15 µM | |

| Anticancer | U937 (leukemia) | IC50 ~10 µM |

Case Study: Anticancer Efficacy

In a recent study focusing on the anticancer efficacy of benzimidazole derivatives, ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole was evaluated for its cytotoxic effects against various cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate, and what critical parameters influence yield?

The compound is typically synthesized via cyclocondensation of substituted benzimidazole precursors. A common approach involves reacting ethyl 2-aminobenzimidazole carboxylate derivatives with 4-methoxybenzyl halides under basic conditions. Key parameters include reaction temperature (optimal range: 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants (1:1.2 molar ratio of benzimidazole to benzyl halide). Catalytic bases like K₂CO₃ or triethylamine improve nucleophilic substitution efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product in ≥75% yield .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR should confirm the presence of characteristic signals, such as the methoxybenzyl methyl group (δ ~3.8 ppm) and the ester carbonyl (δ ~165–170 ppm).

- XRD : Single-crystal X-ray diffraction (as demonstrated in related benzimidazole derivatives) provides definitive bond angles and torsion angles, resolving ambiguities in stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) with an error margin <5 ppm .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis of this compound, particularly in resolving regioselectivity challenges?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways to predict regioselectivity in benzimidazole functionalization. Transition state analysis helps identify kinetic vs. thermodynamic control in benzyl group attachment. Additionally, ICReDD’s integrated approach combines reaction path searches with experimental feedback loops to refine conditions (e.g., solvent effects, catalyst loading) and reduce trial-and-error experimentation .

Q. How do crystallographic data inform mechanistic studies of benzimidazole derivatives like this compound?

Crystal structure data (e.g., bond lengths, dihedral angles) reveal steric and electronic influences on reactivity. For example, the N–C bond length in the benzimidazole core (~1.38 Å) indicates partial double-bond character, stabilizing the ring system and directing electrophilic substitution. Discrepancies between computational models and experimental XRD data (e.g., deviations >0.05 Å in bond angles) may suggest unaccounted non-covalent interactions (e.g., π-stacking) requiring revised mechanistic hypotheses .

Q. What methodologies address contradictory data in reaction kinetics studies for this compound?

Contradictions in kinetic data (e.g., anomalous rate constants under varying temperatures) can be resolved via:

- Isothermal Titration Calorimetry (ITC) : Directly measures enthalpy changes to validate proposed reaction mechanisms.

- In situ FTIR or Raman Spectroscopy : Monitors intermediate formation in real time, identifying competing pathways.

- Multivariate Analysis : Applies statistical tools (e.g., PCA) to decouple variables like solvent polarity and catalyst concentration, isolating dominant factors .

Q. How can reactor design principles improve scalability for benzimidazole-based syntheses?

Reactor optimization aligns with CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design"). Key considerations include:

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic reactions, reducing side products.

- Microwave-Assisted Synthesis : Accelerates cyclocondensation via uniform dielectric heating, improving reproducibility.

- Scale-up Criteria : Maintain geometric similarity (e.g., constant Reynolds number) to preserve mixing efficiency from lab to pilot scale .

Methodological Considerations

Q. What experimental design frameworks ensure robust structure-activity relationship (SAR) studies for this compound?

Q. How do advanced separation technologies (e.g., membrane filtration) enhance purification of polar derivatives?

Membrane technologies (CRDC subclass RDF2050104) leverage size-exclusion or charge-based selectivity to isolate polar intermediates. For example, nanofiltration membranes with 200–300 Da cutoffs can separate the target compound (MW ~350–400 g/mol) from smaller byproducts, reducing reliance on solvent-intensive chromatography .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.